Hsd17B13-IN-80: A Technical Guide to its Binding Affinity and Interaction with HSD17B13
Hsd17B13-IN-80: A Technical Guide to its Binding Affinity and Interaction with HSD17B13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Hsd17B13-IN-80 to its target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein of significant interest in the study and treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details quantitative binding data, experimental methodologies for assessing inhibitor potency, and the broader signaling context of HSD17B13.
Core Concepts: HSD17B13 and its Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, making it a compelling therapeutic target. Hsd17B13-IN-80 is a small molecule inhibitor designed to modulate the enzymatic activity of HSD17B13. Understanding its binding affinity is crucial for its development as a potential therapeutic agent.
Quantitative Binding Affinity of HSD17B13 Inhibitors
The potency of Hsd17B13-IN-80 and other key inhibitors is summarized below. The data is presented to facilitate comparison across different compounds.
| Inhibitor | Target Species | Assay Substrate | IC50 | Ki | Reference |
| Hsd17B13-IN-80-d3 | Not Specified | Estradiol | < 0.1 µM | Not Reported | --INVALID-LINK-- |
| BI-3231 | Human | Not Specified | 1 nM | 0.7 nM | [1] |
| BI-3231 | Mouse | Not Specified | 13 nM | Not Reported | [2] |
| HSD17B13-IN-9 | Not Specified | Not Specified | 0.01 µM | Not Reported | --INVALID-LINK-- |
| EP-036332 | Human | Not Specified | 14 nM | Not Reported | [3] |
| EP-036332 | Mouse | Not Specified | 2.5 nM | Not Reported | [3] |
| EP-040081 | Human | Not Specified | 79 nM | Not Reported | [3] |
| EP-040081 | Mouse | Not Specified | 74 nM | Not Reported | [3] |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This section outlines a detailed, adaptable protocol for determining the binding affinity of inhibitors to HSD17B13 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is highly sensitive and suitable for high-throughput screening.
Objective: To quantify the binding of a test compound (e.g., Hsd17B13-IN-80) to HSD17B13 by measuring the displacement of a fluorescently labeled tracer molecule.
Materials:
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HSD17B13 Enzyme: Recombinant human HSD17B13 with a purification tag (e.g., 6xHis or GST).
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TR-FRET Donor: A lanthanide-labeled antibody specific for the purification tag on the HSD17B13 enzyme (e.g., Terbium-conjugated anti-His antibody).
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Fluorescent Tracer: A fluorescently labeled small molecule that binds to the active site of HSD17B13 (e.g., a derivative of a known substrate or inhibitor labeled with a suitable acceptor fluorophore like Alexa Fluor 647).
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Test Compound: Hsd17B13-IN-80 or other inhibitors.
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Assay Buffer: Buffer optimized for HSD17B13 stability and activity (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.005% Tween-20).
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Cofactor: NAD⁺ (as HSD17B13 activity is NAD⁺ dependent).
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Microplates: Low-volume, 384-well black microplates.
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Plate Reader: A microplate reader capable of TR-FRET measurements.
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the test compound in 100% DMSO.
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Create a serial dilution of the test compound in assay buffer containing a constant concentration of DMSO (typically 1%).
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Prepare solutions of HSD17B13 enzyme, TR-FRET donor, fluorescent tracer, and NAD⁺ in assay buffer at their optimized concentrations.
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Assay Protocol:
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Add a defined volume of the serially diluted test compound or vehicle (DMSO) to the wells of the microplate.
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Add the HSD17B13 enzyme and TR-FRET donor mixture to all wells.
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Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
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Add the fluorescent tracer and NAD⁺ to all wells to initiate the displacement reaction.
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Incubate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature, protected from light.
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Data Acquisition:
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Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm.
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Record the emission at two wavelengths: one for the donor (e.g., ~620 nm for Terbium) and one for the acceptor (e.g., ~665 nm for Alexa Fluor 647).
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Data Analysis:
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Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
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Plot the TR-FRET ratio against the logarithm of the test compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer.
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Caption: TR-FRET experimental workflow for HSD17B13 inhibitor screening.
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is implicated in several key cellular processes within hepatocytes, particularly in the context of NAFLD and NASH. Its inhibition is a promising strategy to mitigate liver damage.
Retinol Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] This process is a critical step in the synthesis of retinoic acid, a molecule with diverse functions in gene regulation. Dysregulation of retinoid metabolism is linked to liver injury.
Interaction with PNPLA3: There is a functional interplay between HSD17B13 and Patatin-like phospholipase domain-containing protein 3 (PNPLA3), another key genetic factor in NAFLD. Certain HSD17B13 variants can mitigate the pro-fibrotic effects of the PNPLA3 I148M mutation.
Inflammatory Signaling: HSD17B13 is involved in inflammatory pathways within the liver. Its expression is often upregulated in NAFLD, and its activity can contribute to the production of pro-inflammatory mediators. Inhibition of HSD17B13 may therefore have anti-inflammatory effects.
Caption: Simplified signaling pathway of HSD17B13 in liver cells.
Conclusion
Hsd17B13-IN-80 is a potent inhibitor of HSD17B13. The methodologies and data presented in this guide provide a framework for its further investigation and for the broader field of HSD17B13-targeted drug discovery. The development of specific and potent inhibitors like Hsd17B13-IN-80 holds significant promise for the treatment of chronic liver diseases.
